3-(4-Fluoro-2-nitrobenzoyl)oxolan-2-one
Description
3-(4-Fluoro-2-nitrobenzoyl)oxolan-2-one is a γ-lactone (oxolan-2-one) derivative substituted at the 3-position with a 4-fluoro-2-nitrobenzoyl group. For instance, oxolan-2-one derivatives are frequently studied for their roles in alkaloid biosynthesis (e.g., pilocarpine ) and as intermediates in organic synthesis .
Properties
CAS No. |
62513-47-7 |
|---|---|
Molecular Formula |
C11H8FNO5 |
Molecular Weight |
253.18 g/mol |
IUPAC Name |
3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C11H8FNO5/c12-6-1-2-7(9(5-6)13(16)17)10(14)8-3-4-18-11(8)15/h1-2,5,8H,3-4H2 |
InChI Key |
DSQDPRJEEDJHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1C(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxolan-2-one derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
Key Observations
- This contrasts with pilocarpine’s imidazole substituent, which contributes to its basicity and receptor-binding affinity .
- Physical Properties : Substituents significantly affect melting points. For example, indole-substituted oxolan-2-ones (e.g., compound 12 ) are solids with defined melting points, while pilocarpine exists as an oil due to its flexible side chain.
- Biological Activity : Pilocarpine’s imidazole moiety is critical for its muscarinic activity , whereas nitro/fluoro-substituted analogs (e.g., ) lack documented biological roles, suggesting their utility as synthetic intermediates.
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